![molecular formula C13H16FN3O2 B2951135 3-(3-Fluoro-4-methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene CAS No. 1370595-16-6](/img/structure/B2951135.png)
3-(3-Fluoro-4-methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene
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Overview
Description
Synthesis Analysis
The synthesis of organic compounds often involves reactions such as substitution, addition, elimination, and rearrangement . The specific synthesis pathway would depend on the structure of the compound and the starting materials available.Molecular Structure Analysis
The molecular structure of an organic compound can be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactions of an organic compound can be analyzed based on its functional groups and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental methods .Scientific Research Applications
Biological Evaluation as Protein Tyrosine Phosphatase 1B Inhibitors A series of novel derivatives of 1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene have been synthesized and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), which is a target for the treatment of type 2 diabetes and obesity. Some compounds in this series have shown moderate inhibitory activity and can serve as lead compounds for designing new PTP1B inhibitors .
Antitumor Activity
Derivatives of 1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene have been investigated for their anticancer activity. The key step in their synthesis involves metal-catalyzed oxidative cyclization, and several derivatives have been evaluated for their potential to inhibit cancer cell growth .
Synthesis of Novel Compounds
The synthesis process of these derivatives often involves novel methodologies, such as metal-catalyzed oxidative cyclization, which can contribute to the development of new synthetic routes in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of the compound “3-(3-Fluoro-4-methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene” is currently unknown
Mode of Action
Without specific information on the compound’s target, it’s challenging to describe its mode of action. Based on its structural similarity to other compounds, it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
Based on its structural features, it might have good gi absorption and bbb permeability . These properties could potentially impact the compound’s bioavailability and its ability to reach its target sites in the body.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O2/c1-18-11-3-2-9(8-10(11)14)12-16-13(19-17-12)4-6-15-7-5-13/h2-3,8,15H,4-7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDLBJRSRIOOPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3(CCNCC3)ON2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-4-methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene |
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